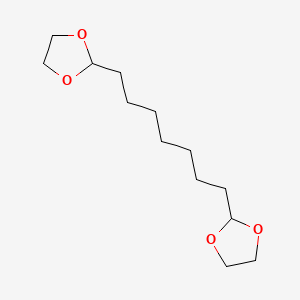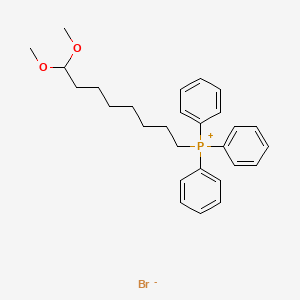
1,7-Bis(1,3-dioxolane-2-yl)heptane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,7-Bis(1,3-dioxolane-2-yl)heptane is an organic compound that features two 1,3-dioxolane rings attached to a heptane backbone. The dioxolane rings are five-membered cyclic ethers, which are commonly used as protecting groups in organic synthesis due to their stability and ease of formation. This compound is of interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
1,7-Bis(1,3-dioxolane-2-yl)heptane can be synthesized through the acetalization of heptane-1,7-dione with ethylene glycol in the presence of an acid catalyst. The reaction typically involves refluxing the reactants in toluene with p-toluenesulfonic acid as the catalyst. The water formed during the reaction is continuously removed using a Dean-Stark apparatus to drive the reaction to completion .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of molecular sieves or other drying agents can also enhance the efficiency of water removal during the reaction .
化学反応の分析
Types of Reactions
1,7-Bis(1,3-dioxolane-2-yl)heptane undergoes various chemical reactions, including:
Oxidation: The dioxolane rings can be oxidized to form corresponding carbonyl compounds.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The dioxolane rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminium hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Substitution reactions often involve nucleophiles like organolithium or Grignard reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the dioxolane rings can yield aldehydes or ketones, while reduction can produce alcohols .
科学的研究の応用
1,7-Bis(1,3-dioxolane-2-yl)heptane has several applications in scientific research:
Chemistry: Used as a protecting group for carbonyl compounds in organic synthesis.
Biology: Investigated for its potential use in drug delivery systems due to its stability and biocompatibility.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers and other advanced materials.
作用機序
The mechanism of action of 1,7-Bis(1,3-dioxolane-2-yl)heptane involves its ability to form stable cyclic structures that protect reactive functional groups during chemical reactions. The dioxolane rings can be easily formed and removed under mild conditions, making them ideal for use in multi-step synthetic processes. The compound interacts with molecular targets through its ether linkages, which can participate in hydrogen bonding and other non-covalent interactions .
類似化合物との比較
Similar Compounds
- 1,2-Bis(1,3-dioxolan-2-yl)ethane
- 1,3-Bis(1,3-dioxolan-2-yl)propane
- 1,4-Bis(1,3-dioxolan-2-yl)butane
Uniqueness
1,7-Bis(1,3-dioxolane-2-yl)heptane is unique due to its longer heptane backbone, which provides greater flexibility and potential for forming more complex structures. This makes it particularly useful in applications requiring extended molecular frameworks .
特性
CAS番号 |
188957-14-4 |
|---|---|
分子式 |
C13H24O4 |
分子量 |
244.33 g/mol |
IUPAC名 |
2-[7-(1,3-dioxolan-2-yl)heptyl]-1,3-dioxolane |
InChI |
InChI=1S/C13H24O4/c1(2-4-6-12-14-8-9-15-12)3-5-7-13-16-10-11-17-13/h12-13H,1-11H2 |
InChIキー |
KLBZBKHPWGWONE-UHFFFAOYSA-N |
正規SMILES |
C1COC(O1)CCCCCCCC2OCCO2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[(E)-(4-Ethoxyphenyl)diazenyl]-N-(2-sulfanylethyl)benzamide](/img/structure/B12559742.png)
![4-[4-(Pyridin-4-yl)buta-1,3-diyn-1-yl]aniline](/img/structure/B12559747.png)



![Methyl 14-[(methanesulfonyl)oxy]tetradec-12-ynoate](/img/structure/B12559761.png)
![N,N-Bis[4-(2,2-diphenylethenyl)phenyl]-2,4,6-trimethylaniline](/img/structure/B12559771.png)
![[(4-Bromobut-3-en-1-yl)sulfanyl]benzene](/img/structure/B12559787.png)

![Diethyl carbonate;hexane-1,6-diol;2-[2-(2-hydroxyethoxy)ethoxy]ethanol](/img/structure/B12559790.png)
![9H-Pyrido[3,4-b]indole-3-carboxylic acid, 1,9-dimethyl-, ethyl ester](/img/structure/B12559793.png)

